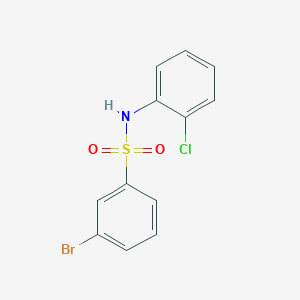![molecular formula C12H15FN2O3 B2727793 3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine CAS No. 2034291-67-1](/img/structure/B2727793.png)
3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine is a synthetic organic compound that features a pyridine ring substituted with two methoxy groups and an azetidine ring substituted with a fluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, methoxy groups are introduced at the 2 and 6 positions through electrophilic aromatic substitution reactions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the pyridine and azetidine moieties through a methanone linkage, often using reagents like coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The fluoromethyl group on the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield pyridine carboxylic acids, while reduction of the methanone linkage may yield alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, to understand its biochemical properties and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluoromethyl groups may play a role in enhancing the compound’s binding affinity and specificity for these targets, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
(2,6-Dimethoxypyridin-3-yl)(3-chloromethyl)azetidin-1-yl)methanone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2,6-Dimethoxypyridin-3-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 3-[3-(fluoromethyl)azetidine-1-carbonyl]-2,6-dimethoxypyridine may confer unique properties, such as increased metabolic stability and enhanced binding interactions with molecular targets, compared to its analogs with different substituents.
特性
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-10-4-3-9(11(14-10)18-2)12(16)15-6-8(5-13)7-15/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNGACGQFARIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CC(C2)CF)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)


![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2727721.png)

![5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2727724.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2727725.png)

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2727733.png)
